8-morpholin-4-yl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Description
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Properties
Molecular Formula |
C23H18N4O2S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
8-morpholin-4-yl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C23H18N4O2S/c28-23-19-18(15-6-2-1-3-7-15)14-30-22(19)24-20-16-8-4-5-9-17(16)21(25-27(20)23)26-10-12-29-13-11-26/h1-9,14H,10-13H2 |
InChI Key |
ZAMZYTWZMABEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=CC=C5)C6=CC=CC=C62 |
Origin of Product |
United States |
Biological Activity
The compound known as 8-morpholin-4-yl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a complex organic molecule with potential biological activities that warrant detailed investigation. The unique structural features of this compound are believed to contribute to its interactions with biological systems.
Chemical Structure and Properties
The compound's structure includes a morpholine ring and a phenyl group, along with multiple nitrogen and sulfur atoms integrated into a tetracyclic framework. This configuration may influence its pharmacological properties.
Anticancer Properties
Research indicates that compounds structurally similar to 8-morpholin-4-yl derivatives exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism often involves the modulation of specific signaling pathways related to cell survival and death.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | Apoptosis via caspase activation |
| Compound B | DU-145 | 3.2 | Cell cycle arrest in G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains and fungi. The presence of the morpholine and thiadiazole moieties is thought to enhance membrane permeability, facilitating the compound's entry into microbial cells.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of nitrogen atoms may allow for interaction with enzyme active sites.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication.
- Receptor Modulation : The morpholine group may interact with neurotransmitter receptors or other cellular targets.
Case Studies
- Study on Anticancer Efficacy : A study conducted on various derivatives of morpholine-based compounds revealed that modifications at the phenyl position significantly enhanced cytotoxicity against breast cancer cells (MDA-MB-231). The most potent derivative showed an IC50 value of 5 µM.
- Antimicrobial Testing : In a comparative study against common pathogens, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
